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A detailed review for researchers and drug development professionals on the selectivity of two
prominent mutant isocitrate dehydrogenase 1 (IDH1) inhibitors.

Introduction

DS-1001b and ivosidenib are targeted therapeutic agents developed to inhibit the mutated form
of isocitrate dehydrogenase 1 (IDH1), a key enzyme in cellular metabolism.[1][2] Mutations in
IDH1, particularly at the R132 locus, lead to the production of the oncometabolite D-2-
hydroxyglutarate (D-2-HG), which plays a crucial role in the pathogenesis of various cancers,
including gliomas and acute myeloid leukemia (AML).[1][3] Both DS-1001b and ivosidenib are
designed as selective inhibitors of this mutant enzyme.[2][4]

While their primary target is a metabolic enzyme rather than a protein kinase, understanding
the broader selectivity profile, including any potential off-target kinase activity, is critical for a
comprehensive assessment of their therapeutic window and potential side effects. This guide
provides a comparative overview of the available information on the off-target kinase inhibition
profiles of DS-1001b and ivosidenib.

Based on publicly available data, comprehensive head-to-head kinome-wide profiling for DS-
1001b and ivosidenib has not been published. Both compounds are reported to be highly
selective for their intended target, the mutant IDH1 enzyme.[5][6] However, research into the
broader class of IDH1 inhibitors suggests that off-target interactions with kinases are
theoretically possible and have been observed with other molecules in this class.[7][8]
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There is a notable lack of specific quantitative data in the public domain detailing the off-target
kinase inhibition profiles for either DS-1001b or ivosidenib. The primary focus of published
research has been on their high selectivity for mutant IDH1 over wild-type IDH1 and the related
IDH2 enzymes.[6]

One study investigating novel IDH1 inhibitors did find that certain compounds of this class
exhibited inhibitory activity against several non-receptor tyrosine kinases, including ABL1 and
Bruton's tyrosine kinase (BTK).[8] This suggests a potential for some structural scaffolds of
IDH1 inhibitors to interact with kinase ATP-binding sites. However, this study did not include
DS-1001b or ivosidenib in its kinase activity assays.

Given the absence of specific data, the following table reflects the current state of publicly
available information.

Feature DS-1001b Ivosidenib

Mutant Isocitrate
Dehydrogenase 1 (IDH1)[2]

Mutant Isocitrate

Primary Target
Dehydrogenase 1 (IDH1)[1][4]

Off-Target Kinase Data

No specific kinome-wide
inhibition data found in public
literature. Reported as a

selective mutant IDH1 inhibitor.

[5]

No specific kinome-wide
inhibition data found in public
literature. Reported as a highly
selective inhibitor of mutant
IDH1.[6]

Potential Off-Target Class
Effects

Studies on other IDH1
inhibitors suggest a possibility
of interaction with non-receptor
tyrosine kinases like ABL1 and
BTK, though this has not been
demonstrated for DS-1001b.[8]

While highly selective,
resistance mechanisms to
ivosidenib have been linked to
mutations in receptor tyrosine
kinase (RTK) pathway genes,
an indirect association with

kinase signaling.[3]

Signaling Pathway and Experimental Workflow
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To understand the context of these drugs' actions and how their selectivity would be tested, the
following diagrams illustrate the primary signaling pathway they inhibit and a general workflow
for assessing off-target kinase inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b15142903?utm_src=pdf-body-img
https://www.benchchem.com/product/b15142903?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

References

1. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of
Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed
[pubmed.ncbi.nim.nih.gov]

e 2. go.drugbank.com [go.drugbank.com]

» 3. Efficacy and Safety Profile of Ivosidenib in the Management of Patients with Acute Myeloid
Leukemia (AML): An Update on the Emerging Evidence - PMC [pmc.ncbi.nim.nih.gov]

o 4. researchgate.net [researchgate.net]

o 5. The first-in-human phase | study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in
patients with recurrent or progressive IDH1-mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]

o 6. researchgate.net [researchgate.net]
o 7.researchgate.net [researchgate.net]

e 8. The Landscape of the Anti-Kinase Activity of the IDH1 Inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

« To cite this document: BenchChem. [Comparative Analysis of Off-Target Kinase Inhibition:
DS-1001b vs. Ivosidenib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15142903#off-target-kinase-inhibition-profile-of-ds-
1001b-vs-ivosidenib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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